Adamantane-1-carboxamidine hydrochloride
CAS No.: 50417-14-6
Cat. No.: VC2334083
Molecular Formula: C11H19ClN2
Molecular Weight: 214.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50417-14-6 |
|---|---|
| Molecular Formula | C11H19ClN2 |
| Molecular Weight | 214.73 g/mol |
| IUPAC Name | adamantane-1-carboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C11H18N2.ClH/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-9H,1-6H2,(H3,12,13);1H |
| Standard InChI Key | OJNFQKIOKKMCIM-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3)C(=N)N.Cl |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C(=N)N.Cl |
Introduction
Chemical Properties and Structure
Adamantane-1-carboxamidine hydrochloride (CAS No. 50417-14-6) is characterized by the following properties:
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Molecular Formula: C11H19ClN2
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Molecular Weight: 214.73 g/mol
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IUPAC Name: adamantane-1-carboximidamide;hydrochloride
The compound features an adamantane structure, which is a polycyclic hydrocarbon known for its rigid three-dimensional framework. This is combined with a carboxamidine functional group, which contributes to its biological activity and chemical reactivity. The adamantane nucleus forms a perfect tetrahedron, providing stability and specific spatial orientation to the molecule .
Structural Features
The adamantane structure is notable for its cage-like arrangement, providing a rigid scaffold that influences the compound's physical and chemical properties. The carboxamidine group (–C(=NH)NH2) is attached at the 1-position of the adamantane, forming a functional handle that can interact with biological targets.
| Structural Component | Description |
|---|---|
| Core Structure | Adamantane (tricyclo[3.3.1.1³,⁷]decane) |
| Functional Group | Carboxamidine (–C(=NH)NH2) |
| Salt Form | Hydrochloride (HCl) |
| Spatial Configuration | Tetrahedral arrangement around the adamantane core |
A related compound, N-hydroxy-adamantane-1-carboxamidine, is synthesized from 1-adamantanecarbonitrile using hydroxylamine hydrochloride and sodium hydrogen carbonate in methanol under reflux conditions . This synthesis pathway achieves a 72% yield and may serve as a reference for the synthesis of adamantane-1-carboxamidine hydrochloride with appropriate modifications.
The synthesis steps for N-hydroxy-adamantane-1-carboxamidine include:
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Reaction of 1-nitrile adamantane with hydroxylamine hydrochloride and NaHCO₃
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Refluxing the mixture in methanol for 4 hours
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Concentration in vacuo to remove methanol
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Extraction with ethyl acetate
Chemical Reactivity
The reactivity of adamantane-1-carboxamidine hydrochloride is largely attributed to the carboxamidine functional group. This group can participate in various chemical transformations, making the compound versatile in synthetic organic chemistry.
Biological Activity and Applications
Antiviral Properties
Adamantane derivatives have a history of antiviral applications, and adamantane-1-carboxamidine hydrochloride continues this trend. Recent studies suggest potential antiviral properties for this compound:
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Potential inhibition of SARS-CoV-2 replication in cell cultures, although further research is needed to confirm efficacy and safety in living organisms
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Related adamantane carboxamides have shown activity against Ebola virus (EBOV), functioning as inhibitors of EBOV cell entry
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Adamantane derivatives containing monoterpene moieties have demonstrated inhibitory activity against orthopoxviruses, including the vaccinia virus
Structure-Activity Relationships
Research on related adamantane compounds has provided insights into structure-activity relationships that may be relevant to adamantane-1-carboxamidine hydrochloride:
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In a series of adamantane carboxamides tested against Ebola virus, the S enantiomers exhibited greater potency than the R enantiomers, with potency differences ranging from 10 to 30-fold
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The adamantane nucleus plays a crucial role in the biological activity of these compounds, with its rigid structure allowing precise spatial orientation of functional groups
Comparison with Related Compounds
Adamantane-1-carboxamidine hydrochloride belongs to a family of adamantane derivatives with varying functional groups and biological activities.
Structural Analogs
| Compound | Structure Type | Distinguishing Features | Potential Applications |
|---|---|---|---|
| 1-Aminoadamantane | Amino derivative | Primary amine at position 1 | Antiviral activity (influenza) |
| 1-Carboxyadamantane | Carboxylic acid | Carboxyl group at position 1 | Organic synthesis |
| N-Hydroxy-adamantane-1-carboxamidine | Hydroxamic acid derivative | N-hydroxylated carboxamidine | Potential enzyme inhibition |
| Adamantane carboxamides | Amide derivatives | Various substituents on amide nitrogen | Ebola virus inhibition |
Activity Comparisons
When comparing the biological activities of different adamantane derivatives, several trends emerge:
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1-adamantanecarboxylic acid derivatives generally show higher activity than 2-adamantanecarboxylic acid derivatives against orthopoxviruses
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The addition of monoterpene moieties to adamantane structures can enhance antiviral properties, as demonstrated against both orthopoxviruses and influenza viruses
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In some adamantane carboxamide series, an increase in the length of the linker between adamantane and other moieties increases cytotoxicity
Recent Research Developments
The exploration of adamantane derivatives, including adamantane-1-carboxamidine hydrochloride, continues to be an active area of research:
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Studies on adamantane carboxamides have revealed their potential as novel inhibitors of Ebola virus cell entry, with detailed structure-activity relationships being established
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Researchers have identified adamantane derivatives containing monoterpene moieties that show inhibitory activity against orthopoxviruses with selectivity indices higher than the reference drug cidofovir
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The potential of adamantane-based compounds against SARS-CoV-2 represents a newer avenue of investigation that may lead to expanded applications for these compounds
Synthesis and Characterization Methods
Analytical Characterization
For related compounds such as N-hydroxy-adamantane-1-carboxamidine, characterization has been performed using:
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¹H-NMR (360 MHz, CD₃OD) showing signals at δ 2.05 (br s, 4H), 2.01 (br s, 3H), 1.86-1.84 (m, 2H), 1.80-1.74 (m, 6H)
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¹³C-NMR (90 MHz, CD₃OD) showing signals at δ 41.09, 40.87, 37.92, 36.88, 29.88, 28.78
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ESI-MS with calculated value for C₁₁H₁₈N₂O (M + H)⁺ of 195.3, and found value of 195.7
Similar analytical methods are likely applicable to adamantane-1-carboxamidine hydrochloride, with appropriate adjustments for the different functional group.
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